molecular formula C9H11Br2N3O2 B2701482 (3,5-Dibromo-pyrazin-2-yl)-carbamic acid tert-butyl ester CAS No. 1073435-85-4

(3,5-Dibromo-pyrazin-2-yl)-carbamic acid tert-butyl ester

Cat. No.: B2701482
CAS No.: 1073435-85-4
M. Wt: 353.014
InChI Key: WBXYIFRQFCLVSC-UHFFFAOYSA-N
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Description

(3,5-Dibromo-pyrazin-2-yl)-carbamic acid tert-butyl ester is a chemical compound that belongs to the class of pyrazine derivatives Pyrazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dibromo-pyrazin-2-yl)-carbamic acid tert-butyl ester typically involves the bromination of pyrazine derivatives followed by the introduction of the carbamic acid tert-butyl ester group. One common method involves the reaction of pyrazine-2-amine with bromine to form 3,5-dibromo-pyrazine-2-amine. This intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dibromo-pyrazin-2-yl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The pyrazine ring can be subjected to oxidation or reduction under appropriate conditions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or alkoxides. Typical conditions involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and elevated temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in coupling reactions, often in solvents like toluene or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while coupling reactions can produce biaryl compounds or other complex structures.

Scientific Research Applications

(3,5-Dibromo-pyrazin-2-yl)-carbamic acid tert-butyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of (3,5-Dibromo-pyrazin-2-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The bromine atoms and the carbamic acid ester group can form hydrogen bonds and other interactions with proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-pyrazin-2-yl)-carbamic acid tert-butyl ester
  • 3,5-Difluoro-pyrazin-2-yl)-carbamic acid tert-butyl ester
  • 3,5-Diiodo-pyrazin-2-yl)-carbamic acid tert-butyl ester

Uniqueness

(3,5-Dibromo-pyrazin-2-yl)-carbamic acid tert-butyl ester is unique due to the presence of bromine atoms, which can significantly influence its reactivity and interactions with biological targets. Bromine atoms are larger and more polarizable than chlorine or fluorine, which can lead to different binding affinities and selectivities in biological systems .

Biological Activity

(3,5-Dibromo-pyrazin-2-yl)-carbamic acid tert-butyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazine ring substituted with bromine atoms and a tert-butyl carbamate group. Its molecular structure can be represented as follows:

C9H10Br2N2O2\text{C}_9\text{H}_{10}\text{Br}_2\text{N}_2\text{O}_2

This structure contributes to its unique reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives of pyrazine have been studied for their effectiveness against various bacterial strains, including Helicobacter pylori, which is known for its role in gastric ulcers and cancers. A study demonstrated that imidazo[1,2-a]pyrazine compounds showed competitive inhibition of ATPase in H. pylori, suggesting potential use in treating infections caused by this pathogen .

Anti-inflammatory Effects

Compounds containing pyrazine moieties have also been evaluated for anti-inflammatory properties. For example, analogs have demonstrated dual inhibitory activity on prostaglandin and leukotriene synthesis pathways, which are crucial in inflammatory responses. Some derivatives exhibited equipotent anti-inflammatory activities compared to established drugs like indomethacin .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets in cells. The presence of bromine atoms enhances the compound's electrophilicity, potentially allowing it to form covalent bonds with nucleophilic sites on proteins or enzymes involved in disease pathways.

Case Study 1: Inhibition of H. pylori

In a virtual high-throughput screening study, compounds similar to this compound were identified as potential inhibitors of the H. pylori VirB11 ATPase. The lead compound demonstrated an IC50 value of 7 µM, indicating significant potency against this target .

Case Study 2: Anti-inflammatory Activity

A series of pyrazine derivatives were synthesized and tested for their anti-inflammatory properties. One notable compound displayed a wider safety margin than traditional NSAIDs while maintaining effective anti-inflammatory activity . This suggests that this compound could serve as a safer alternative in clinical settings.

Comparative Analysis

CompoundActivity TypeIC50 ValueReference
Imidazo[1,2-a]pyrazineATPase Inhibition7 µM
N-methoxy derivativeAnti-inflammatoryComparable to Indomethacin

Properties

IUPAC Name

tert-butyl N-(3,5-dibromopyrazin-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Br2N3O2/c1-9(2,3)16-8(15)14-7-6(11)13-5(10)4-12-7/h4H,1-3H3,(H,12,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBXYIFRQFCLVSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(N=C1Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Br2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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